What is the chemical structure of Indobufen-d5?
What is the chemical structure of Indobufen-d5?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen.
Chemical Structure and Properties
Indobufen-d5 is a stable isotope-labeled form of Indobufen, where five hydrogen atoms on the butanoic acid side chain have been replaced by deuterium.[1][2] This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis of Indobufen in biological matrices. The substitution of hydrogen with deuterium imparts a higher mass, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.
The chemical name for Indobufen-d5 is 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid.[2]
Chemical Structure of Indobufen-d5:
The following table summarizes the key chemical properties of Indobufen and its deuterated analog, Indobufen-d5.
| Property | Indobufen | Indobufen-d5 |
| Chemical Formula | C₁₈H₁₇NO₃[3] | C₁₈H₁₂D₅NO₃[2] |
| Average Molecular Weight | 295.338 g/mol [3] | Approx. 300.37 g/mol |
| Monoisotopic Molecular Weight | 295.120843 g/mol [3] | Approx. 300.1522 g/mol |
| CAS Number | 63610-08-2[4] | Not available |
| Synonyms | Ibustrin, K 3920[5] | Ibustrin-d5[1] |
| Appearance | Solid | Solid |
| Solubility | DMSO: 59 mg/mL (199.77 mM)[5] | Expected to be similar to Indobufen |
Experimental Protocols
While specific synthesis protocols for Indobufen-d5 are proprietary, a plausible approach involves the deuteration of a precursor to the butanoic acid side chain. The synthesis of the parent compound, Indobufen, often involves the coupling of a phenylbutanoic acid derivative with an isoindolinone moiety.[6][7]
Illustrative Protocol for Precursor Synthesis:
-
Starting Material: A suitable precursor, such as ethyl 2-bromobutanoate.
-
Deuteration: The deuteration can be achieved through a multi-step process. For example, reduction of a double bond in a precursor molecule using deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon). Alternatively, a deuterated starting material, such as d6-ethanol, could be used to introduce the deuterium atoms at the desired positions early in the synthesis of the butanoic acid chain.
-
Coupling: The resulting deuterated phenylbutanoic acid derivative is then coupled with 2-(4-aminophenyl)isoindolin-1-one under standard peptide coupling conditions or via a multi-step process involving the appropriate functional group transformations.
-
Purification: The final product, Indobufen-d5, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized Indobufen-d5 are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS) to verify the incorporation and position of the deuterium atoms and to determine the isotopic purity.
Indobufen-d5 is ideally suited as an internal standard for the quantification of Indobufen in biological samples (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Indobufen-d5 internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indobufen: Q1 -> Q3 (e.g., m/z 296.1 -> 250.1)
-
Indobufen-d5: Q1 -> Q3 (e.g., m/z 301.1 -> 255.1)
-
-
-
Quantification: The concentration of Indobufen in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Mechanism of Action of Indobufen
Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-1 isoform.[8][9] By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[5][10] This action underlies its clinical use as an antiplatelet agent to prevent thrombotic events.[3][11] Additionally, the inhibition of the COX pathway leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.[8] Indobufen has also been shown to inhibit platelet aggregation induced by other agonists like ADP.[12]
The following diagram illustrates the mechanism of action of Indobufen.
Caption: Mechanism of action of Indobufen via inhibition of the COX-1 enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indobufen D5 [artis-standards.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Indobufen-d5 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 9. What is Indobufen used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]
